molecular formula C12H22N4O2 B3429262 6-Amino-5-(butylamino)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 733759-46-1

6-Amino-5-(butylamino)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B3429262
CAS RN: 733759-46-1
M. Wt: 254.33 g/mol
InChI Key: QXTFPADPHONNDK-UHFFFAOYSA-N
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Description

6-Amino-5-(butylamino)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (6A5B1M2MTD) is an organic compound that has a wide range of applications in the scientific and medical fields. It is an important intermediate in the synthesis of several drugs, including antifungals and anti-infectives, and is also used in the synthesis of several other compounds, such as antibiotics and vitamins. 6A5B1M2MTD is a versatile compound that can be used in a variety of ways, from basic research to medical applications.

Scientific Research Applications

  • Endogenous Interferon Inducers : Some compounds in the same family as 6-Amino-5-(butylamino)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, specifically 6-arylaminopyrimidine-2,4(1H,3H)-diones, have been synthesized and found effective as endogenous interferon inducers. This suggests potential applications in immunotherapy or as antiviral agents (Krutikov et al., 2022).

  • Synthesis of Fused Pyrimidine Derivatives : The compound has been studied as part of a larger group of fused pyrimidine derivatives. These studies focus on the synthesis of novel compounds, which could have implications for the development of new drugs or materials (Inazumi et al., 1994).

  • Supramolecular Assemblies : Research has been conducted on novel pyrimidine derivatives, including compounds similar to this compound, for their potential in forming hydrogen-bonded supramolecular assemblies. This research is significant for its applications in material science and nanotechnology (Fonari et al., 2004).

  • Catalytic Synthesis : The compound is also relevant in studies exploring one-pot, multi-component synthesis techniques. These methods are crucial for the efficient and cost-effective production of complex organic compounds (Abdelrazek et al., 2019).

  • Chemical Properties and Reactions : Research into the chemical properties and reactions of related pyrimidine diones is important for understanding the compound’s behavior and potential applications in various fields, including pharmaceuticals and materials science (Rubinov et al., 2008).

properties

IUPAC Name

6-amino-5-(butylamino)-1-(2-methylpropyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-4-5-6-14-9-10(13)16(7-8(2)3)12(18)15-11(9)17/h8,14H,4-7,13H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTFPADPHONNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N(C(=O)NC1=O)CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101160800
Record name 6-Amino-5-(butylamino)-1-(2-methylpropyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

733759-46-1
Record name 6-Amino-5-(butylamino)-1-(2-methylpropyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733759-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-(butylamino)-1-(2-methylpropyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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